molecular formula C17H27N5O2 B11046202 2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one

2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B11046202
M. Wt: 333.4 g/mol
InChI Key: VVTODFGTJUXLRZ-UHFFFAOYSA-N
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Description

2-METHYL-1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PROPAN-1-ONE is a complex organic compound with the molecular formula C24H32N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a photoinitiator, which is used in UV-curable coatings and inks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PROPAN-1-ONE involves multiple steps. One common method includes the reaction of 2-methyl-6-(morpholin-4-yl)pyrimidine with 1-(4-chloropiperazin-1-yl)propan-1-one under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-METHYL-1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as a photoinitiator in UV-curable coatings and inks, enhancing the curing process and improving the properties of the final product.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PROPAN-1-ONE involves its ability to absorb UV light and generate reactive species that initiate polymerization. This process involves the formation of free radicals, which then react with monomers to form polymers. The compound’s molecular targets include specific enzymes and receptors that are involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Similar in structure but differs in the presence of a thiophenyl group.

    2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another photoinitiator with a different substituent pattern.

Uniqueness

2-METHYL-1-{4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PROPAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct photoinitiating properties. Its ability to generate reactive species under UV light makes it particularly valuable in applications requiring rapid and efficient curing processes.

Properties

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-methyl-1-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N5O2/c1-13(2)17(23)22-6-4-20(5-7-22)15-12-16(19-14(3)18-15)21-8-10-24-11-9-21/h12-13H,4-11H2,1-3H3

InChI Key

VVTODFGTJUXLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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